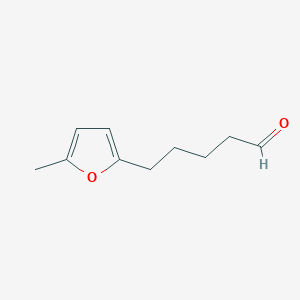
5-(5-Methylfuran-2-yl)pentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Methylfuran-2-yl)pentanal is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a methyl group at the 5-position and a pentanal chain at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylfuran-2-yl)pentanal can be achieved through several methods. One common approach involves the reaction of 5-methylfurfural with a suitable aldehyde under acidic or basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and selectivity. For example, the use of silica-supported cobalt nanoparticles has been reported to facilitate the reductive amination, hydrogenation, and hydrodeoxygenation of 5-methylfurfural, leading to the formation of various furan derivatives, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Methylfuran-2-yl)pentanal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The furan ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 5-(5-Methylfuran-2-yl)pentanoic acid, while reduction can produce 5-(5-Methylfuran-2-yl)pentanol .
Applications De Recherche Scientifique
5-(5-Methylfuran-2-yl)pentanal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 5-(5-Methylfuran-2-yl)pentanal involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the aldehyde group is typically the site of reactivity, undergoing transformation to various oxidized products.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylfurfural: A precursor to 5-(5-Methylfuran-2-yl)pentanal, it shares the furan ring structure but lacks the pentanal chain.
5-(5-Methylfuran-2-yl)methanol: Similar in structure but with a hydroxyl group instead of an aldehyde group.
2-Methylfuran: A simpler furan derivative with a methyl group at the 2-position.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
65868-99-7 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
5-(5-methylfuran-2-yl)pentanal |
InChI |
InChI=1S/C10H14O2/c1-9-6-7-10(12-9)5-3-2-4-8-11/h6-8H,2-5H2,1H3 |
Clé InChI |
WYPMHOTVLCEWGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)CCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


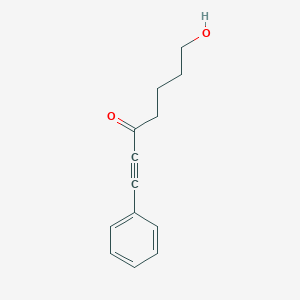
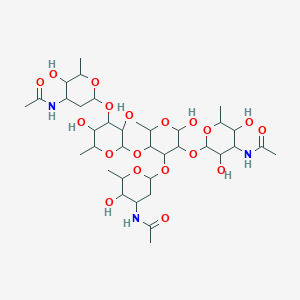

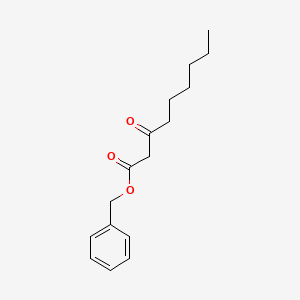
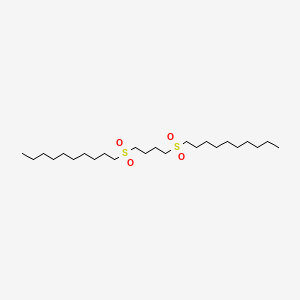
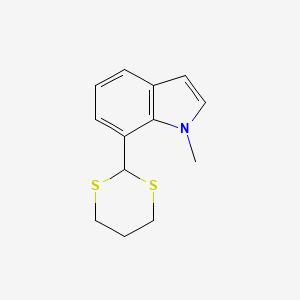
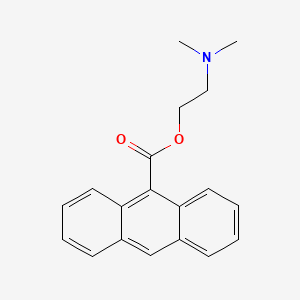
![Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14466831.png)
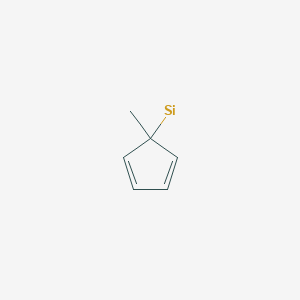

![7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione](/img/structure/B14466844.png)
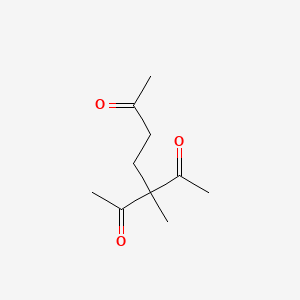
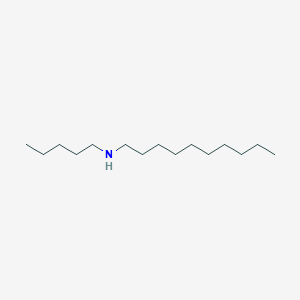
![9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14466856.png)
